1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorobenzyl group and a phenylsulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-(phenylsulfonyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins, while the piperazine ring can provide structural flexibility. The molecular targets and pathways involved vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)piperazine: Similar structure but with the chlorine atom in the 3-position.
1-(4-methylbenzyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 4-chlorobenzyl and phenylsulfonyl groups, which can impart specific chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFDDUCCOCBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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